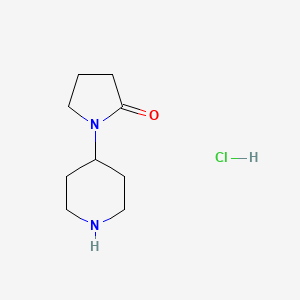

(1-(4-硝基苯基)哌啶-4-基)甲醇

描述

Synthesis Analysis

The synthesis of piperidine derivatives with nitrophenyl groups involves the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine. This method has been successfully applied to produce compounds such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These reactions are typically characterized by spectroscopic techniques and confirmed by X-ray crystallography, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

X-ray crystallography has revealed that these piperidine derivatives crystallize in the monoclinic crystal class, with specific space groups and cell parameters detailed for each compound . The piperidine ring in these molecules adopts a chair conformation, which is a common and stable conformation for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is described as a distorted tetrahedron .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by substituents on the phenyl rings. For instance, the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls have been studied, showing that the rates of reaction can be correlated with the electronic nature of the substituents using a modified Hammett relationship . This suggests that the electronic properties of the substituents can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be explored through computational methods such as Density Functional Theory (DFT). For example, DFT studies on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have provided insights into the optimized molecular geometry, reactive parameters, and electronic properties like the HOMO-LUMO energy gap . Additionally, the molecule's reactive sites have been identified through Molecular Electrostatic Potential (MEP) mapping, and various noncovalent interactions have been described using the Quantum Theory of Atoms in Molecules (QTAIM) framework .

科学研究应用

合成和结构分析

- 合成技术: 与(1-(4-硝基苯基)哌啶-4-基)甲醇类似化合物的合成涉及使用特定溶剂和碱进行缩合反应,如合成类似化合物1-(2-硝基苯磺酰)-哌啶-4-基二苯甲醇和1-(甲苯-4-磺酰)-哌啶-4-基甲醇 (Prasad et al., 2008), (Girish et al., 2008)。

- 晶体结构表征: X射线晶体学揭示了这些化合物的晶体结构和构象,通常显示哌啶环呈椅状构象,并且某些原子周围呈扭曲四面体几何构型 (Prasad et al., 2008), (Girish et al., 2008)。

化学反应性和催化

- 芳香亲核取代: 对相关化合物的研究显示芳香亲核取代反应,表明(1-(4-硝基苯基)哌啶-4-基)甲醇在化学合成中可能的反应模式 (Spinelli et al., 1977), (Emokpae et al., 1990)。

生物应用

- 抗癌性能: 哌啶衍生物已被探索其抗癌效果。具有类似结构框架的化合物显示抗增殖活性,暗示了(1-(4-硝基苯基)哌啶-4-基)甲醇在肿瘤学中的潜在研究途径 (Vinaya et al., 2011)。

其他应用

- 合成新化合物: 可以探索使用(1-(4-硝基苯基)哌啶-4-基)甲醇合成新化合物,如从相关化合物合成各种衍生物所示 (Feng, 2011), (Vervisch et al., 2012)。

安全和危害

作用机制

Mode of Action

It is known that the compound is a derivative of organic ketones, which suggests that it may interact with biological targets in a similar manner to other ketone derivatives .

Pharmacokinetics

It is known that the compound is soluble in alcohol, ether, and ether solutions, but has low solubility in water . This suggests that its bioavailability may be influenced by these factors .

Result of Action

The molecular and cellular effects of (1-(4-Nitrophenyl)piperidin-4-yl)methanol’s action are currently unknown. As a derivative of organic ketones, it may have certain toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-(4-Nitrophenyl)piperidin-4-yl)methanol. For instance, its solubility characteristics suggest that it may be more effective in environments where alcohol, ether, or ether solutions are present . Additionally, the compound should be stored in a sealed container and kept away from heat sources and flames for safety and stability .

属性

IUPAC Name |

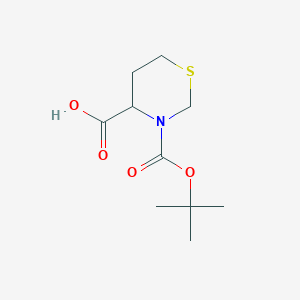

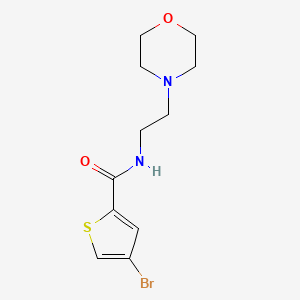

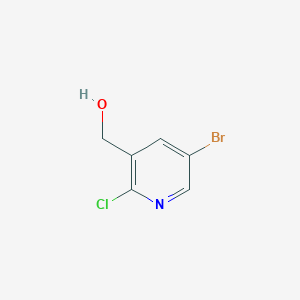

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。